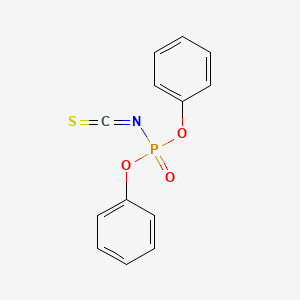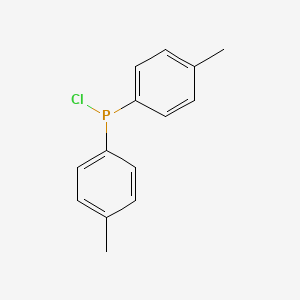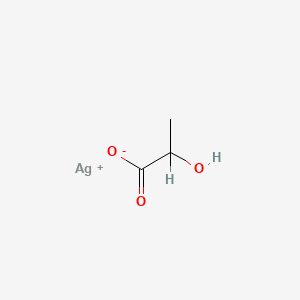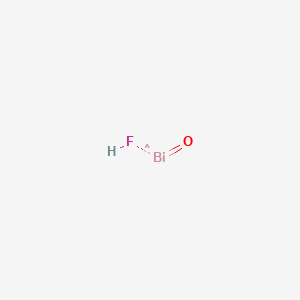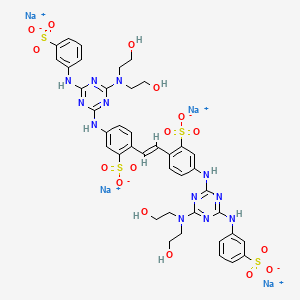
meso-Tetrafenilporfirina-Ag(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetraphenylporphyrin-Ag(II) is a metalloporphyrin complex where a silver ion is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are a class of organic compounds characterized by a large, conjugated ring system composed of four pyrrole subunits interconnected by methine bridges. These compounds are known for their vibrant colors and are crucial in various biological systems, such as hemoglobin and chlorophyll.
Aplicaciones Científicas De Investigación
meso-Tetraphenylporphyrin-Ag(II) has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by metalation with a silver salt. The Adler-Longo method is commonly used, where pyrrole and benzaldehyde are refluxed in propionic acid, leading to the formation of meso-tetraphenylporphyrin. The resulting porphyrin is then treated with silver acetate or silver nitrate in a suitable solvent to form meso-tetraphenylporphyrin-Ag(II) .
Industrial Production Methods: Industrial production of meso-tetraphenylporphyrin-Ag(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: meso-Tetraphenylporphyrin-Ag(II) can undergo various chemical reactions, including:
Oxidation: The silver center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand exchange reactions can occur, where the silver ion can be replaced by other metal ions or ligands.
Coordination: The porphyrin ring can coordinate with other metal ions or molecules, forming complexes with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or metal salts in a suitable solvent.
Coordination: Coordination reactions often involve the use of metal salts and appropriate solvents to promote complex formation
Major Products:
Oxidation: Oxidized forms of the silver complex.
Substitution: New metalloporphyrin complexes with different metal centers.
Coordination: Various coordination complexes with different ligands
Mecanismo De Acción
The mechanism of action of meso-tetraphenylporphyrin-Ag(II) involves the interaction of the silver ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The silver ion can also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
- meso-Tetraphenylporphyrin-Zn(II)
- meso-Tetraphenylporphyrin-Cu(II)
- meso-Tetraphenylporphyrin-Co(II)
Comparison: meso-Tetraphenylporphyrin-Ag(II) is unique due to the specific properties imparted by the silver ion. Compared to its zinc, copper, and cobalt counterparts, the silver complex exhibits distinct redox behavior and antimicrobial properties. The choice of metal center can significantly influence the electronic, photophysical, and catalytic properties of the porphyrin complex .
Propiedades
IUPAC Name |
silver;5,10,15,20-tetraphenylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNONXXAQLKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28AgN4-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

